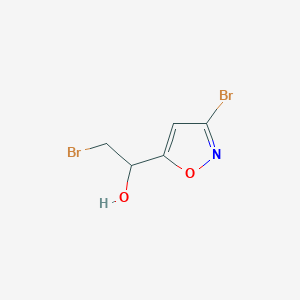
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol typically involves the bromination of 3-bromo-5-isoxazolylmethanol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions in specialized reactors. These methods ensure high purity and yield of the final product, adhering to good manufacturing practices (GMP) and maintaining cleanroom standards.
化学反応の分析
Types of Reactions
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
科学的研究の応用
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol
- 1-(3-Bromo-5-isoxazolyl)ethanol
- 1-(3-Bromo-5-isoxazolyl)-1-propanone
Uniqueness
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
生物活性
2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol, a compound with the molecular formula C5H5Br2NO2, is part of the isoxazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound features two bromine atoms and an isoxazole moiety, which contribute to its reactivity and biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 268.89 g/mol |
| IUPAC Name | 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |
| CAS Number | 76596-55-9 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Synthesis
The synthesis of this compound typically involves bromination reactions. The primary method includes the bromination of 3-bromo-5-isoxazolylmethanol using bromine in dichloromethane under controlled conditions. This method ensures high purity and yield necessary for biological evaluations .
Antimicrobial Properties
Research indicates that compounds containing isoxazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains, including those responsible for tuberculosis. The compound's mechanism involves interaction with specific enzymes critical for bacterial survival .
Case Studies
-
Inhibition of DprE1 Enzyme :
A study evaluated several compounds structurally related to isoxazoles for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis. Compounds derived from similar scaffolds showed IC50 values ranging from 2.2 μM to 6 μM. Although specific data on this compound was not available, its structural similarity suggests potential efficacy in this area . -
Cytotoxicity Assessment :
In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on mammalian cell lines. The MTT assay indicated that concentrations up to 50 μg/mL were permissible without significant cytotoxicity, suggesting a favorable safety profile for further development .
The biological activity of this compound can be attributed to its electrophilic nature. It interacts with nucleophilic sites on proteins and enzymes, leading to modifications that disrupt normal cellular functions. This mechanism underlies its potential as an antimicrobial agent .
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity |
|---|---|
| 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol | Moderate antimicrobial |
| 1-(3-Bromo-5-isoxazolyl)ethanol | Low cytotoxicity |
| 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-o | Potentially high activity |
特性
IUPAC Name |
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIIEBIFVAUGEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














